1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane
説明
1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as AZD4901, is a small molecule inhibitor of the androgen receptor (AR). It was first synthesized by AstraZeneca and has been found to have potential applications in the treatment of prostate cancer.
作用機序
1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane works by binding to the AR and preventing it from activating genes that promote the growth and survival of prostate cancer cells. This inhibition of AR signaling leads to a decrease in the proliferation of prostate cancer cells and may also induce apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been found to decrease the growth of prostate cancer cells in vitro and in vivo. It has also been found to decrease the levels of prostate-specific antigen (PSA), a marker of prostate cancer, in animal models. Additionally, this compound has been found to have minimal effects on bone density and muscle mass, which are major side effects of ADT.
実験室実験の利点と制限
1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It is also highly selective for the AR, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of interest is the development of combination therapies that include this compound and other drugs that target different pathways involved in prostate cancer growth and survival. Another area of interest is the investigation of the effects of this compound on other AR-dependent cancers, such as breast and ovarian cancer. Finally, further research is needed to optimize the dosing and administration of this compound in order to maximize its effectiveness in clinical settings.
科学的研究の応用
1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has been found to have potential applications in the treatment of prostate cancer. Prostate cancer is the second most common cancer in men and is often treated with androgen deprivation therapy (ADT). However, ADT is associated with several side effects, including loss of bone density and muscle mass, which can lead to increased risk of fractures and falls. This compound has been found to be a selective inhibitor of the AR, which is the target of ADT, and may provide a safer and more effective alternative to ADT.
特性
IUPAC Name |
azocan-1-yl-[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O4S/c1-28(25,26)23-13-9-17(10-14-23)27-19-8-7-16(15-18(19)21)20(24)22-11-5-3-2-4-6-12-22/h7-8,15,17H,2-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRVOEDUAAYSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCCCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。